molecular formula C18H17FN4O2 B7350983 7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-oxo-1H-quinoline-4-carboxamide

7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-oxo-1H-quinoline-4-carboxamide

Cat. No. B7350983
M. Wt: 340.4 g/mol
InChI Key: LJWMSAODFSUMST-ZBFHGGJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-oxo-1H-quinoline-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a quinoline derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-oxo-1H-quinoline-4-carboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including topoisomerases and kinases, which are involved in the regulation of various cellular processes. This inhibition can result in the disruption of DNA replication and cell division, leading to the death of cancer cells and bacterial cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific application of the compound. In cancer treatment, this compound can induce cell death, inhibit tumor growth, and reduce the risk of metastasis. In bacterial infections, this compound can inhibit bacterial growth and replication, leading to the clearance of the infection.

Advantages and Limitations for Lab Experiments

The advantages of using 7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-oxo-1H-quinoline-4-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its high cost, limited availability, and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the research and development of 7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-oxo-1H-quinoline-4-carboxamide. One of the most significant directions is the optimization of the synthesis method to increase the yield and reduce the cost of the compound. Another direction is the development of new derivatives of this compound that can have improved potency, selectivity, and pharmacokinetic properties. Additionally, the application of this compound in combination with other drugs or therapies can also be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound can lead to the discovery of new drugs and therapies for the treatment of various diseases.

Synthesis Methods

The synthesis of 7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-oxo-1H-quinoline-4-carboxamide can be achieved using different methods. One of the most commonly used methods involves the reaction of 7-fluoro-1H-quinolin-4-one with (1R,2S)-2-amino-1-cyclopentanol in the presence of a suitable solvent and reagents. The reaction yields the desired compound, which can be further purified using different techniques.

Scientific Research Applications

The 7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-oxo-1H-quinoline-4-carboxamide has potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. This compound has shown promising results in the treatment of various diseases, including cancer, bacterial infections, and viral infections.

properties

IUPAC Name

7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-oxo-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c19-11-4-5-12-13(9-17(24)21-15(12)8-11)18(25)22-14-2-1-3-16(14)23-7-6-20-10-23/h4-10,14,16H,1-3H2,(H,21,24)(H,22,25)/t14-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJWMSAODFSUMST-ZBFHGGJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2C=CN=C2)NC(=O)C3=CC(=O)NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N2C=CN=C2)NC(=O)C3=CC(=O)NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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